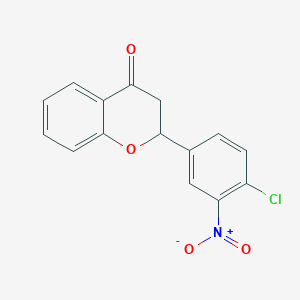
5-Bromo-1,2-dimethoxy-3-(3,3,3-trifluoroprop-1-en-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1,2-dimethoxy-3-(3,3,3-trifluoroprop-1-en-1-yl)benzene is a chemical compound with the molecular formula C11H10BrF3O2. This compound is characterized by the presence of bromine, methoxy groups, and a trifluoropropenyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
The synthesis of 5-Bromo-1,2-dimethoxy-3-(3,3,3-trifluoroprop-1-en-1-yl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with 1,2-dimethoxybenzene and 3,3,3-trifluoropropene.
Bromination: The 1,2-dimethoxybenzene undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 5-position of the benzene ring.
Alkylation: The brominated intermediate is then subjected to alkylation with 3,3,3-trifluoropropene under suitable conditions to form the final product.
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to achieve higher yields and purity.
Chemical Reactions Analysis
5-Bromo-1,2-dimethoxy-3-(3,3,3-trifluoroprop-1-en-1-yl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the double bond in the trifluoropropenyl group.
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., potassium permanganate, chromium trioxide), and reducing agents (e.g., lithium aluminum hydride, hydrogen gas).
Scientific Research Applications
5-Bromo-1,2-dimethoxy-3-(3,3,3-trifluoroprop-1-en-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It may serve as an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-1,2-dimethoxy-3-(3,3,3-trifluoroprop-1-en-1-yl)benzene depends on its specific application. In general, the compound can interact with molecular targets, such as enzymes or receptors, through various pathways. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar compounds to 5-Bromo-1,2-dimethoxy-3-(3,3,3-trifluoroprop-1-en-1-yl)benzene include:
1-Bromo-3,5-dimethoxybenzene: This compound lacks the trifluoropropenyl group and has different reactivity and applications.
5-Bromo-1,2,3-trimethoxybenzene: This compound has an additional methoxy group, which can affect its chemical properties and reactivity.
4-Bromo-1,2-dimethoxybenzene: The bromine atom is positioned differently, leading to variations in its chemical behavior.
Properties
CAS No. |
647855-51-4 |
|---|---|
Molecular Formula |
C11H10BrF3O2 |
Molecular Weight |
311.09 g/mol |
IUPAC Name |
5-bromo-1,2-dimethoxy-3-(3,3,3-trifluoroprop-1-enyl)benzene |
InChI |
InChI=1S/C11H10BrF3O2/c1-16-9-6-8(12)5-7(10(9)17-2)3-4-11(13,14)15/h3-6H,1-2H3 |
InChI Key |
AONABJDABJUUPU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)C=CC(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(5S,6S,7R,8R,9S,13S,14S,15S,18R,21R,22S,23R)-8,14,22-tris[[tert-butyl(dimethyl)silyl]oxy]-18-hydroxy-24-[methoxy(methyl)amino]-5,7,9,11,13,15,21,23-octamethyl-20,24-dioxotetracosa-1,3,11,16-tetraen-6-yl] carbamate](/img/structure/B12596318.png)


![Carbamic acid, [1-(4-chlorophenyl)-3-butenyl]-, phenylmethyl ester](/img/structure/B12596338.png)


![Urea, N-[(2,6-dichlorophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)-](/img/structure/B12596353.png)
![4-(Benzyloxy)-3-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B12596365.png)

![Benzonitrile, 4-[2-[2-oxo-3-(1-piperazinyl)-1(2H)-pyrazinyl]ethoxy]-](/img/structure/B12596372.png)
![Acetamide, N-[2-(9H-fluoren-9-ylidenephenylmethyl)phenyl]-](/img/structure/B12596380.png)


![4-[(E)-{4-[Di([1,1'-biphenyl]-4-yl)amino]phenyl}diazenyl]benzaldehyde](/img/structure/B12596396.png)
